molecular formula C13H8N4O6S2 B2680726 N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 391222-06-3

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No. B2680726
CAS RN: 391222-06-3
M. Wt: 380.35
InChI Key: UWPDPYBGYZENRM-UHFFFAOYSA-N
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Description

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide, also known as MNBD-THIQ, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to possess certain biochemical and physiological effects that make it useful in various laboratory experiments. The purpose of

Scientific Research Applications

Antiproliferative and Antioxidative Activities

Antioxidative Potential and Antiproliferative Activity

A study explored the synthesis of benzimidazole/benzothiazole-2-carboxamides with various substitutions, assessing their antiproliferative activity against cancer cells and antioxidative capacity. Notably, compounds with trimethoxy substitution demonstrated significant antiproliferative activity, while trihydroxy substituted benzothiazole-2-carboxamide exhibited potent antioxidative properties, surpassing standard antioxidants in assays. These findings suggest the potential for developing efficient antioxidants and antiproliferative agents based on benzazole-2-carboxamide scaffolds (Cindrić et al., 2019).

Synthetic Methodologies

One-Pot Synthesis of Benzodiazepine Derivatives

Another study reported the 'one-pot' synthesis of a benzodiazepine derivative, demonstrating a method that could be applicable to synthesizing compounds with similar structures, including N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide. This highlights the versatility of synthetic approaches in generating complex organic compounds (Bhaskar et al., 2019).

Antimicrobial Properties

Thiazolides as Anti-Infective Drugs

Research on thiazolides, including nitazoxanide and its derivatives, has shown broad-spectrum activities against various pathogens, including bacteria, protozoa, and viruses. These compounds, characterized by a nitrothiazole-ring, exhibit mechanisms of action that include the reduction of the nitro group into a toxic intermediate, crucial for their antimicrobial efficacy. This research area could offer insights into the antimicrobial potential of related compounds (Hemphill et al., 2012).

properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O6S2/c1-23-7-4-6(16(19)20)5-9-11(7)14-13(25-9)15-12(18)8-2-3-10(24-8)17(21)22/h2-5H,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPDPYBGYZENRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

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